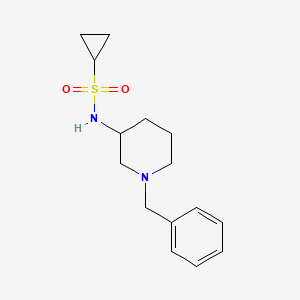

N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups . It is synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .

Synthesis Analysis

The synthesis of “N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide” involves nucleophilic and amidation reactions . It was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics .Molecular Structure Analysis

The crystal structure of “N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide” is monoclinic Cc with unit cell parameters a = 14.1480(3) Å, b = 14.1720(4) Å, c = 27.6701(7) Å, β = 96.956(1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide” include nucleophilic and amidation reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Alzheimer’s Disease Treatment

The compound has been studied in the context of Alzheimer’s disease (AD). AD is characterized by severe basal forebrain cholinergic deficit, which results in progressive and chronic deterioration of memory and cognitive functions . The compound has been found to have neuroprotective properties and improves memory, cognitive functions, and learning abilities of mice in a model of the cholinergic deficit that characterizes AD .

Butyrylcholinesterase Inhibition

The compound has been found to inhibit butyrylcholinesterase (BChE). Similar to acetylcholinesterase, BChE contributes to the termination of cholinergic neurotransmission. Its enzymatic activity increases with the disease progression, thus classifying BChE as a viable therapeutic target in advanced AD .

Crystallography and Structural Analysis

The crystal structure of human BChE in complex with the compound has been solved, revealing its binding mode and providing the molecular basis of its low nanomolar potency . This information can be useful for the development of new drugs with similar or improved properties.

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The compound, being a piperidine derivative, can be used as a reference or starting point for the design of new drugs with similar or improved properties.

Veterinary Medicine

The compound has been mentioned in the context of veterinary medicine . While the exact application is not specified, it suggests potential uses in treating diseases or conditions in animals.

Pharmacological Research

The compound can be used in pharmacological research, particularly in the study of cholinergic neurotransmission, the role of BChE in disease, and the development of new drugs for the treatment of AD and other conditions .

properties

IUPAC Name |

N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLQPSVAXEECT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)

![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)

![N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445956.png)

![2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445957.png)

![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)

![4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445978.png)

![1-(azepan-1-yl)-2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445982.png)

![1-(azepan-1-yl)-2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445990.png)

![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445992.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine](/img/structure/B6446008.png)

![1-[4-(4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6446018.png)

![2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6446027.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile](/img/structure/B6446035.png)